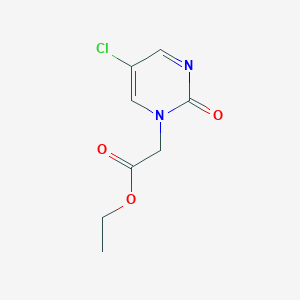
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate typically involves the reaction of 5-chloro-2-oxopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Oxidation Reactions: The ethyl ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.
Reduction Reactions: Products include alcohol derivatives of the pyrimidine ring.
Oxidation Reactions: Products include carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Ethyl 5-chloro-2-oxopent-3-ynoate: This compound shares the chloro and oxo groups but has a different carbon skeleton, resulting in different chemical properties and applications.
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-7(12)5-11-4-6(9)3-10-8(11)13/h3-4H,2,5H2,1H3 |
InChI Key |
OGYCYCGNQDSYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C=NC1=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














